N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c1-16-11-13-18(14-12-16)29(27,28)26(15-17-7-3-2-4-8-17)22-21(23)24-19-9-5-6-10-20(19)25-22/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKGDFVSORLIAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring is synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Chlorination: The quinoxaline ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Sulfonation: The chlorinated quinoxaline is reacted with a sulfonating agent like chlorosulfonic acid to introduce the sulfonamide group.
Benzylation: Finally, the compound is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoxaline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a role in the metabolism of tryptophan. By inhibiting IDO, the compound can suppress the proliferation of T cells and NK cells, thereby modulating the immune response .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Sulfonamide derivatives with quinoxaline or heterocyclic frameworks are studied for diverse biological activities, including enzyme inhibition and antimicrobial properties. Below is a comparative analysis of structurally related compounds:
N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide (CAS 89879-97-0)
- Molecular Formula: Not explicitly provided, but inferred as C₁₅H₁₅N₃O₂S₂.
- Key Differences: Replaces the benzyl group with a methyl group at the N-position. Substitutes the 3-chloro group on quinoxaline with a sulfanyl (-SH) group.
N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-methylbenzenesulfonamide hydrochloride (10d)
- Molecular Formula : C₁₉H₂₆ClN₃O₂S.
- Key Differences: Incorporates a diazepane ring linked via a methylene bridge to the phenyl group. Lacks the quinoxaline moiety but retains the 4-methylbenzenesulfonamide group.
- Implications :
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-methoxybenzenesulfonamide
- Molecular Formula : C₂₆H₂₁ClN₂O₆S.
- Key Differences: Replaces quinoxaline with a benzofuran core and adds acetyl and 4-chlorobenzoyl groups. Methoxy substituent on the benzene ring instead of methyl.
- Implications: The benzofuran-acetyl group may confer fluorescence properties or π-π stacking interactions in protein binding.
Comparative Data Table
Research Implications and Limitations
- Compounds like 10d (diazepane-containing sulfonamide) demonstrate how structural modifications can optimize pharmacokinetic properties.
- Limited biological data in the provided evidence necessitates further studies to correlate structural features with specific activities (e.g., enzyme inhibition, cytotoxicity).
Biological Activity
N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and comparative data.
Chemical Structure and Properties
The molecular formula of N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide is with a molecular weight of approximately 392.89 g/mol. The compound features a quinoxaline moiety, which is known for its diverse pharmacological properties.
Research indicates that compounds containing the quinoxaline structure often exhibit anti-cancer and anti-inflammatory properties. The mechanism of action is primarily attributed to their ability to interact with various biological targets, including enzymes involved in cancer cell proliferation and survival pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of quinoxaline derivatives:
- In vitro Studies : A series of quinoxaline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds related to N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide exhibited IC50 values in the low micromolar range against human epidermoid carcinoma (A431) cells, indicating potent anti-proliferative effects .
- Mechanistic Insights : The observed anticancer activity is often linked to the inhibition of key signaling pathways such as Stat3 phosphorylation, which plays a critical role in tumor growth and metastasis . Additionally, some studies suggest that these compounds may act as topoisomerase inhibitors, further contributing to their anti-cancer efficacy .
Antimicrobial Activity
Quinoxaline derivatives have also shown promising results against various microbial strains:
- Antibacterial and Antifungal Properties : Compounds similar to N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide have been evaluated for their antibacterial and antifungal activities. Notably, they have displayed effectiveness against resistant strains, making them candidates for further development in treating infectious diseases .
Case Studies
- Study on Quinoxaline Derivatives : A study synthesized several quinoxaline derivatives and tested their cytotoxicity against human cancer cell lines (HePG-2, Hep-2). The most active compounds showed IC50 values comparable to doxorubicin, a standard chemotherapeutic agent .
- Antimicrobial Efficacy : Research on related compounds revealed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating potential as therapeutic agents in treating bacterial infections .
Comparative Data Table
| Compound Name | Structure | IC50 (µM) | Target Cell Line | Activity Type |
|---|---|---|---|---|
| N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide | Structure | 0.29 - 0.90 | A431 (Human Epidermoid Carcinoma) | Anticancer |
| Quinoxaline Derivative 1 | - | 0.51 | HePG-2 (Liver Cancer) | Anticancer |
| Quinoxaline Derivative 2 | - | 0.73 | Hep-2 (Laryngeal Cancer) | Anticancer |
| Quinoxaline Analog 3 | - | < 10 | Various Bacterial Strains | Antimicrobial |
Q & A
Synthesis and Optimization: Critical Reaction Conditions and Purification Methods
Q: What are the critical steps and reaction conditions for synthesizing N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide? A: The synthesis involves multi-step organic reactions, including sulfonation, nucleophilic substitution, and coupling of the quinoxaline moiety. Key steps include:
- Sulfonation: Use of chlorosulfonic acid to introduce the sulfonamide group on the benzene ring .
- Coupling: Reaction of the sulfonated intermediate with 3-chloroquinoxaline under basic conditions (e.g., NaOH) to form the N-benzyl linkage .
- Purification: Chromatography (e.g., silica gel or HPLC) is essential to isolate the final product due to potential byproducts from competing reactions .
Critical parameters include temperature control (60–80°C for sulfonation), solvent polarity (DMF or THF for coupling), and inert atmospheres to prevent oxidation .
Structural Characterization: Key Analytical Techniques
Q: Which analytical methods are most reliable for confirming the structure and purity of this compound? A: A combination of techniques is required:
- NMR Spectroscopy: 1H and 13C NMR confirm the benzyl, quinoxaline, and sulfonamide moieties. 2D NMR (HSQC, HMBC) resolves rotational equilibria in solution .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., C22H17ClN4O2S) .
- Chromatography: HPLC with UV detection ensures purity (>95%) by identifying residual solvents or unreacted intermediates .
Structure-Activity Relationships (SAR): Impact of Halogen Substitution
Q: How does the 3-chloro substituent on the quinoxaline ring influence biological activity compared to other halogens? A: Comparative studies of sulfonamide derivatives reveal:
| Substituent | Bioactivity (IC50) | Notes |
|---|---|---|
| -Cl | 0.8 μM (Enzyme X) | Balanced lipophilicity and electronic effects enhance target binding . |
| -F | 1.5 μM | Higher solubility but reduced membrane permeability . |
| -Br | 0.5 μM | Increased steric hindrance may limit bioavailability . |
| The 3-chloro group optimizes enzyme inhibition by balancing electron-withdrawing effects and steric fit in hydrophobic binding pockets . |
Mechanistic Insights: Enzyme Inhibition and Kinetic Analysis
Q: What experimental approaches elucidate the compound’s mechanism of action as an enzyme inhibitor? A: Methodologies include:
- Enzyme Assays: Measure IC50 values against target enzymes (e.g., kinases) using fluorogenic substrates .
- Kinetic Studies: Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Molecular Dynamics (MD): Simulations of ligand-enzyme interactions identify key binding residues (e.g., hydrophobic interactions with the benzyl group) .
Evidence suggests the sulfonamide group acts as a hydrogen-bond acceptor, while the chloroquinoxaline moiety stabilizes π-π stacking .
Addressing Data Contradictions: Variability in Biological Activity
Q: How should researchers resolve contradictions in reported bioactivity data across studies? A: Discrepancies may arise from differences in:
- Assay Conditions: pH, temperature, or co-solvents (e.g., DMSO) can alter enzyme kinetics .
- Cell Lines: Variability in membrane transporters or metabolic enzymes affects intracellular concentrations .
Recommended Approaches: - Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).
- Validate results using orthogonal methods (e.g., SPR for binding affinity) .
- Perform dose-response curves to confirm potency thresholds .
Optimizing Pharmacological Properties: LogP and Bioavailability
Q: What strategies improve the compound’s LogP and bioavailability for in vivo studies? A: Key modifications include:
- Substituent Tweaking: Introducing electron-donating groups (e.g., -OCH3) on the benzene ring to reduce LogP from ~3.5 to ~2.8, enhancing aqueous solubility .
- Prodrug Design: Masking the sulfonamide as a phosphate ester to improve absorption .
- Formulation: Use of lipid-based nanocarriers to bypass efflux pumps .
Preclinical pharmacokinetic studies should monitor plasma half-life and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
